N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

TRPV1 antagonism Pain research Ion channel pharmacology

Researchers studying TRPV1-mediated nociceptive signaling often lack well-characterized antagonists with reproducible potency data. This compound fills that gap as a validated reference standard. • TRPV1 IC50 = 1.99 μM (FLIPR pH-activation, human TRPV1-CHOK1 cells). • P2X IC50 range 11-54 μM enables concentration-dependent dissection of TRPV1 vs. purinergic contributions. • Defined 5-amino-2-fluorophenyl head group & 4-ethylphenoxy tail provide a precise SAR scaffold. • Uniform purity specifications ensure cross-study data comparability.

Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
CAS No. 1020053-85-3
Cat. No. B1388946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
CAS1020053-85-3
Molecular FormulaC17H19FN2O2
Molecular Weight302.34 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21)
InChIKeyFAOLUHGCWZIELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide: Baseline Identity


N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (CAS 1020053-85-3) is a synthetic fluorinated phenoxypropanamide derivative with molecular formula C17H19FN2O2 and molecular weight 302.34 g/mol . The compound has been evaluated for antagonist activity against P2X purinoceptors and has been characterized in patent literature as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist . It is commercially available as a research compound with typical purity specifications of 95% .

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide: Why Analogs Fail


In the phenoxypropanamide structural class, minor modifications to substituent position, halogen identity, or alkyl chain length produce substantial alterations in target engagement and functional potency. The 5-amino-2-fluorophenyl head group confers a specific hydrogen-bonding capacity and electronic distribution that influences binding to TRPV1 and P2X receptor subtypes, while the 4-ethylphenoxy tail modulates lipophilicity and steric fit within hydrophobic pockets . Interchanging with analogs bearing 3-fluoro substitution, isopropyl alkyl chains, or repositioned amino groups—even when sharing the phenoxypropanamide scaffold—would invalidate quantitative dose-response relationships established in the patent literature, rendering cross-study comparisons unreliable .

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide: Key Differentiation Evidence


TRPV1 Antagonist Potency Benchmark

The compound demonstrates antagonist activity at human TRPV1 expressed in CHOK1 cells, with an IC50 value of 1.99 μM (1.99E+3 nM) assessed via inhibition of pH 6.0–6.3-induced channel activation using FLIPR assay [1]. This value establishes a quantitative baseline for potency benchmarking against other TRPV1 antagonists in the same assay format. The patent literature (US-8921373-B2) further identifies this compound among a series of TRPV1 antagonists evaluated for therapeutic utility in pain and inflammatory hyperalgesia .

TRPV1 antagonism Pain research Ion channel pharmacology

P2X Purinoceptor Antagonist Profiling

In functional antagonist screening against P2X purinoceptors, the compound exhibited activity within an IC50 range of 11–54 μM . This secondary pharmacology profile distinguishes it from TRPV1-selective antagonists that lack purinergic receptor engagement. The dual-target activity pattern (TRPV1 at 1.99 μM; P2X at 11–54 μM) provides a documented cross-target selectivity profile that may inform experimental design in systems where both ion channel families contribute to observed phenotypes .

P2X receptor Purinergic signaling Functional antagonist screening

Structural Distinction from Close Analogs

The compound possesses a distinctive 5-amino-2-fluorophenyl substitution pattern on the propanamide nitrogen, contrasting with analogs such as N-(5-amino-3-fluorophenyl)-2-(4-isopropylphenoxy)propanamide (different fluorine position; altered hydrophobic properties) and N-(4-amino-3-fluorophenyl)-2-(4-propylphenoxy)propanamide (variation in amino group position; potential changes in biological activity) . The specific 5-amino-2-fluoro arrangement, combined with the 4-ethyl (rather than isopropyl or propyl) phenoxy moiety, defines a unique steric and electronic profile within the phenoxypropanamide class .

Structure-activity relationship SAR Fluorinated aniline derivatives

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide: Research Applications


TRPV1 Antagonist Reference in Functional Assays

Use as a characterized TRPV1 antagonist with documented IC50 of 1.99 μM in FLIPR-based pH-activation assays using human TRPV1-expressing CHOK1 cells [1]. Suitable for establishing positive control responses in TRPV1 antagonist screening campaigns, for calibrating assay sensitivity in pH-gated channel activation protocols, and as a benchmarking tool when evaluating novel TRPV1-targeting compounds from patent series US-8921373-B2 .

Cross-Target Profiling for Pain & Inflammation

Employ in experimental systems where both TRPV1 and P2X purinoceptors are co-expressed to assess dual-pathway modulation. The compound's differential potency profile (TRPV1 IC50 = 1.99 μM; P2X IC50 range = 11–54 μM) enables concentration-dependent dissection of TRPV1-mediated versus purinergic contributions to nociceptive signaling, inflammatory mediator release, or neuronal excitability endpoints [1].

SAR Benchmark for Phenoxypropanamide Series

Utilize as a defined structural reference point within phenoxypropanamide SAR studies. The 5-amino-2-fluorophenyl head group and 4-ethylphenoxy tail define a specific scaffold geometry that can be systematically varied to map substituent effects on TRPV1 binding affinity. Procurement of this exact compound ensures reproducible SAR data when comparing against analogs with altered fluorine regioisomerism (e.g., 3-fluoro variants) or extended alkyl chains (isopropyl, propyl) [1].

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